molecular formula C10H18N2O2S B2574520 Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate CAS No. 2353778-35-3

Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate

Cat. No.: B2574520
CAS No.: 2353778-35-3
M. Wt: 230.33
InChI Key: YLLPFXJQDOKYJF-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a carbamothioyl (thiourea) group and a tert-butoxycarbonyl (Boc)-protected amine. This compound is cataloged under CAS number This compound and is utilized as a building block in organic synthesis, particularly in medicinal chemistry for drug discovery . The Boc group serves as a protective moiety for amines, while the thiourea functionality may enhance binding interactions in target molecules due to its hydrogen-bonding capabilities.

Properties

IUPAC Name

tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-9(2,3)14-8(13)12-6-10(4-5-10)7(11)15/h4-6H2,1-3H3,(H2,11,15)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLPFXJQDOKYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and tetrabutylammonium bromide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe or inhibitor. In medicine, it may be investigated for its therapeutic potential in treating various diseases. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The cyclopropyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Substituents/Functional Groups Molecular Features Synthesis Method Applications/Notes
Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate (Target) Cyclopropane ring with carbamothioyl (-NH-CS-NH₂) and Boc-protected methylamine Thiourea group enhances hydrogen bonding; cyclopropane adds steric strain Not explicitly detailed in evidence, but Boc protection is standard in peptide chemistry Drug discovery (e.g., kinase inhibitors, enzyme modulators)
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) Azidoethylamino-propyl chain with Boc protection Azide group enables click chemistry; linear alkyl chain Reductive amination of amino alcohol precursor Click chemistry applications (e.g., bioconjugation, polymer synthesis)
tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate Bromothiophene-substituted cyclopropane with Boc protection Bromothiophene enables cross-coupling reactions; stereochemistry (1S,2S) specified Not detailed, but bromothiophene suggests Suzuki-Miyaura coupling potential Materials science (e.g., organic semiconductors) or as a halogenated intermediate

Key Structural and Functional Insights

Cyclopropane Ring :

  • Present in both the target compound and the bromothiophene analog, the cyclopropane ring introduces steric strain, which can influence reactivity and conformational stability. This feature is absent in Block B, which has a linear alkyl chain .

Functional Group Diversity: The carbamothioyl group in the target compound distinguishes it from the azide (Block B) and bromothiophene analogs. Thioureas are known for their metal-coordination and hydrogen-bonding properties, making them valuable in enzyme inhibition studies . Block B’s azide group is reactive under click chemistry conditions (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling modular bioconjugation . The bromothiophene substituent in the third compound provides a handle for cross-coupling reactions, such as Suzuki-Miyaura, to construct complex aromatic systems .

Stereochemical Considerations: The bromothiophene analog specifies (1S,2S) stereochemistry, which could critically impact its biological activity or material properties.

Synthetic Pathways :

  • Block B is synthesized via reductive amination , a versatile method for introducing amine functionalities. This contrasts with the target compound, where Boc protection likely follows cyclopropane and thiourea formation .

Stability and Reactivity Considerations

  • Cyclopropane Stability : The strained ring in the target compound and bromothiophene analog may lead to ring-opening under acidic or thermal stress.

Biological Activity

Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate, often referred to as M4 , is a compound under investigation for its potential biological activities, particularly in the context of neuroprotection and anti-amyloidogenic properties. This article delves into the compound's biological activity, highlighting its mechanisms, effects on cellular models, and relevant research findings.

Chemical Structure and Properties

The chemical structure of M4 can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{10}H_{16}N_{2}O_{2}S
  • Molecular Weight : 232.31 g/mol

This compound features a tert-butyl group and a carbamate functional group, which contribute to its biological activity.

M4 exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of β-secretase : M4 has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease. The IC50 value for this inhibition is approximately 15.4 nM .
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor (Ki = 0.17 μM), enhancing cholinergic signaling by preventing the breakdown of acetylcholine, a neurotransmitter critical for cognitive function .
  • Reduction of Aβ Aggregation : M4 significantly reduces the aggregation of Aβ peptides, achieving up to 85% inhibition at concentrations of 100 μM .

Biological Activity in Cellular Models

Research has demonstrated M4's protective effects in various cellular models:

  • Astrocyte Protection : In vitro studies revealed that M4 protects astrocytes from Aβ-induced toxicity. When astrocytes were treated with Aβ1-42, cell viability decreased significantly; however, co-treatment with M4 improved cell viability by approximately 19% .
  • Cytokine Modulation : M4 treatment resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers in astrocytes exposed to Aβ, suggesting an anti-inflammatory effect that may contribute to its neuroprotective properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of M4:

StudyMethodologyKey Findings
In Vitro Study (2020) Astrocyte cultures treated with Aβ1-42M4 increased cell viability from 43.78% to 62.98% when co-treated with Aβ1-42.
In Vivo Study (2020) Rat model post-scopolamine administrationNo significant neuroprotective effects observed compared to galantamine; attributed to poor bioavailability in the brain .

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